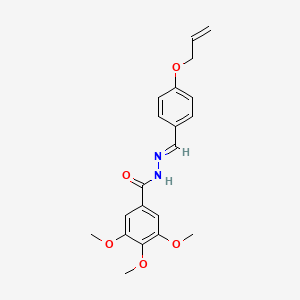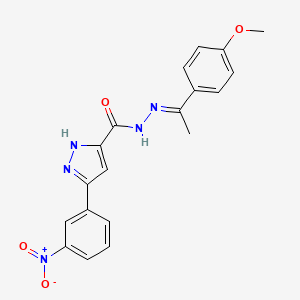![molecular formula C13H16Cl3NO3 B11989540 2-methyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]propanamide](/img/structure/B11989540.png)
2-methyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]propanamide is a synthetic organic compound with the molecular formula C13H16Cl3NO3 It is known for its unique chemical structure, which includes a trichloromethyl group and a methoxyphenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]propanamide typically involves the reaction of 2-methylpropanamide with 2,2,2-trichloro-1-(4-methoxyphenoxy)ethanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form .
Analyse Des Réactions Chimiques
Types of Reactions
2-methyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]propanamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and solvent used .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Applications De Recherche Scientifique
2-methyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]propanamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Biology: Its potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It may be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-methyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]propanamide involves its interaction with specific molecular targets. The trichloromethyl group and methoxyphenoxy group play crucial roles in its reactivity and binding to target molecules. The pathways involved may include inhibition or activation of enzymes, modulation of receptor activity, and interaction with cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-methyl-N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]propanamide
- 2-methyl-N-[2,2,2-trichloro-1-(2-nitrophenoxy)ethyl]propanamide
- 2-methyl-N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]propanamide
Uniqueness
2-methyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H16Cl3NO3 |
|---|---|
Poids moléculaire |
340.6 g/mol |
Nom IUPAC |
2-methyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]propanamide |
InChI |
InChI=1S/C13H16Cl3NO3/c1-8(2)11(18)17-12(13(14,15)16)20-10-6-4-9(19-3)5-7-10/h4-8,12H,1-3H3,(H,17,18) |
Clé InChI |
PGDQDKBCXAJABB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)NC(C(Cl)(Cl)Cl)OC1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Bromobenzaldehyde [4-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]hydrazone](/img/structure/B11989458.png)
![N-{(E)-1-[(Cyclohexylamino)carbonyl]-2-[5-(3,4-dichlorophenyl)-2-furyl]ethenyl}-4-methylbenzamide](/img/structure/B11989460.png)
![3-(4-bromophenyl)-N'-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11989466.png)


![N'-[(E)-(3,4-dichlorophenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B11989488.png)

![1-[(4-Methoxyphenyl)methyl]-3-[2-[3-[2-[(4-methoxyphenyl)methylcarbamoylamino]propan-2-yl]phenyl]propan-2-yl]urea](/img/structure/B11989503.png)

![2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B11989513.png)


![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B11989535.png)

